molecular formula C15H12F3NO2 B11697055 N-[(E)-(4-methoxyphenyl)methylidene]-4-(trifluoromethoxy)aniline

N-[(E)-(4-methoxyphenyl)methylidene]-4-(trifluoromethoxy)aniline

Katalognummer: B11697055
Molekulargewicht: 295.26 g/mol
InChI-Schlüssel: BRSKONZOGRXZPL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[(E)-(4-methoxyphenyl)methylidene]-4-(trifluoromethoxy)aniline is an organic compound with the molecular formula C15H12F3NO This compound is characterized by the presence of a methoxy group and a trifluoromethoxy group attached to a benzene ring, connected through a methylene bridge to an aniline moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-[(E)-(4-methoxyphenyl)methylidene]-4-(trifluoromethoxy)aniline typically involves the condensation reaction between 4-methoxybenzaldehyde and 4-(trifluoromethoxy)aniline. The reaction is usually carried out in the presence of a suitable catalyst, such as an acid or base, under controlled temperature conditions. The reaction can be represented as follows:

4-methoxybenzaldehyde+4-(trifluoromethoxy)anilineThis compound\text{4-methoxybenzaldehyde} + \text{4-(trifluoromethoxy)aniline} \rightarrow \text{this compound} 4-methoxybenzaldehyde+4-(trifluoromethoxy)aniline→this compound

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Common solvents used in the reaction include ethanol, methanol, or other polar solvents that facilitate the condensation process.

Analyse Chemischer Reaktionen

Types of Reactions

N-[(E)-(4-methoxyphenyl)methylidene]-4-(trifluoromethoxy)aniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinone derivatives.

    Reduction: Reduction reactions can convert the imine group to an amine group.

    Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Halogenation reactions can be carried out using halogens (Cl2, Br2) in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Corresponding amine derivatives.

    Substitution: Halogenated or other substituted derivatives of the original compound.

Wissenschaftliche Forschungsanwendungen

N-[(E)-(4-methoxyphenyl)methylidene]-4-(trifluoromethoxy)aniline has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and pharmaceutical research.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Wirkmechanismus

The mechanism of action of N-[(E)-(4-methoxyphenyl)methylidene]-4-(trifluoromethoxy)aniline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • N-[(E)-(4-methoxyphenyl)methylidene]-4-(trifluoromethyl)aniline
  • 4-(((4-methoxyphenyl)amino)methyl)-N,N-dimethylaniline
  • 2-methoxy-5-((phenylamino)methyl)phenol

Uniqueness

N-[(E)-(4-methoxyphenyl)methylidene]-4-(trifluoromethoxy)aniline is unique due to the presence of both methoxy and trifluoromethoxy groups, which impart distinct chemical and physical properties

Eigenschaften

Molekularformel

C15H12F3NO2

Molekulargewicht

295.26 g/mol

IUPAC-Name

1-(4-methoxyphenyl)-N-[4-(trifluoromethoxy)phenyl]methanimine

InChI

InChI=1S/C15H12F3NO2/c1-20-13-6-2-11(3-7-13)10-19-12-4-8-14(9-5-12)21-15(16,17)18/h2-10H,1H3

InChI-Schlüssel

BRSKONZOGRXZPL-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC=C(C=C1)C=NC2=CC=C(C=C2)OC(F)(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.